molecular formula C23H17FO4 B5269424 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate

Cat. No.: B5269424
M. Wt: 376.4 g/mol
InChI Key: YMGKCNOONZALLL-ACCUITESSA-N
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Description

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate is an organic compound with the molecular formula C23H17FO4 This compound is known for its unique structural features, which include a fluoro-substituted phenyl ring and a methoxyphenyl group connected through a propenoyl linkage to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluoro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The propenoyl linkage allows for conjugation with other molecules, potentially enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl benzoate: Lacks the fluoro and propenoyl groups, resulting in different chemical properties.

    4-fluorophenyl benzoate: Similar but lacks the methoxy and propenoyl groups.

    2-methoxyphenyl benzoate: Similar but lacks the fluoro and propenoyl groups.

Uniqueness

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate is unique due to the combination of fluoro, methoxy, and propenoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other related compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

[4-fluoro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO4/c1-27-21-10-6-5-7-16(21)11-13-20(25)19-15-18(24)12-14-22(19)28-23(26)17-8-3-2-4-9-17/h2-15H,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGKCNOONZALLL-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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